N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide
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Overview
Description
N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety, a cyano group, and a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide group can be synthesized through the reaction of cyclopropanecarboxylic acid with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential anticancer properties and as a candidate for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or signaling pathways involved in disease progression. For example, it could inhibit the activity of certain kinases or disrupt protein-protein interactions critical for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Known for its anticancer properties under glucose starvation conditions.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: Another compound with a benzodioxole moiety, used in various biochemical studies.
Uniqueness
N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropanecarboxamide group, in particular, may contribute to its stability and interaction with molecular targets.
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-6-10(15-13(16)8-1-2-8)9-3-4-11-12(5-9)18-7-17-11/h3-5,8,10H,1-2,7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDSYSHVUDVCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C#N)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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